Molecular Shape and Steric Bulk: The Gem‑Dimethyl Effect vs. Unsubstituted Scaffold
The 5,5‑dimethyl substitution introduces a quaternary carbon center that substantially increases steric bulk relative to the unsubstituted analog methyl 4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylate (CAS 1803600‑94‑3). Calculated topological polar surface area (TPSA) is identical for both compounds (52.3 Ų), but the molecular volume of the dimethyl derivative is approximately 13 % larger (estimated 190 ų vs. 168 ų) owing to the two additional methyl groups [1]. This volume difference translates into a calculated logP increase of ~0.8 units (predicted logP ≈ 2.1 for the dimethyl compound vs. ≈ 1.3 for the unsubstituted compound), indicating significantly higher lipophilicity .
| Evidence Dimension | Molecular volume and predicted lipophilicity |
|---|---|
| Target Compound Data | Molecular volume ≈ 190 ų; predicted logP ≈ 2.1 |
| Comparator Or Baseline | Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 1803600‑94‑3): molecular volume ≈ 168 ų; predicted logP ≈ 1.3 |
| Quantified Difference | Volume increase ≈ 13 %; logP increase ≈ 0.8 units |
| Conditions | In silico prediction using standard molecular descriptors (TPSA, logP); experimental logP not reported. |
Why This Matters
Higher lipophilicity and increased steric bulk directly impact membrane permeability, metabolic stability, and target‑site complementarity, making the 5,5‑dimethyl compound the preferred choice when screening for hits that require enhanced passive diffusion or fit into a sterically demanding binding pocket.
- [1] American Elements. Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate – CAS 1803600‑94‑3. https://www.americanelements.com/cas/1803600-94-3 (accessed 2026‑04‑30). View Source
